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Compound of Interest

Compound Name: Pholcodine monohydrate

Cat. No.: B6595996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

pholcodine monohydrate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). It is designed to serve as a core resource for researchers and

professionals involved in the analysis and development of this compound.

Introduction
Pholcodine monohydrate is a morphinane alkaloid derivative with antitussive (cough

suppressant) properties.[1][2] Its chemical formula is C23H30N2O4·H2O, and it has a

molecular weight of 416.51 g/mol .[3][4] Accurate spectroscopic characterization is crucial for

its identification, purity assessment, and quality control in pharmaceutical applications. This

guide presents a summary of its key spectroscopic features.

Spectroscopic Data
The following sections detail the NMR, IR, and MS data for pholcodine monohydrate, with

quantitative data summarized in structured tables for clarity and comparative analysis.

Mass Spectrometry (MS)
Mass spectrometry of pholcodine is typically performed using electrospray ionization (ESI)

coupled with a mass analyzer. The data provides information on the molecular weight and

fragmentation pattern, aiding in structural elucidation.
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Parameter Value Notes

Molecular Ion [M+H]+ m/z 399.2

Corresponds to the protonated

anhydrous pholcodine

molecule (C23H31N2O4)+.

Fragment Ion m/z 114
Attributed to the

morpholinoethyl side chain.[5]

Fragment Ion m/z 100
A further fragment of the

morpholine moiety.[5]

Fragment Ion m/z 284

A potential fragment, though its

presence can be condition-

dependent.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While a complete, officially published assigned spectrum for pholcodine
monohydrate is not readily available, the expected chemical shifts for ¹H and ¹³C NMR can be

predicted based on the known structure and general principles of NMR spectroscopy.

¹H NMR (Proton NMR) - Predicted Chemical Shifts
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Proton Environment
Predicted Chemical

Shift (ppm)
Multiplicity Notes

Aromatic Protons 6.5 - 7.0 m
Protons on the

benzene ring.

Vinylic Protons 5.2 - 5.8 m

Protons of the C=C

double bond in the

cyclohexene ring.

-O-CH2- 3.8 - 4.2 m
Protons of the ethoxy

chain.

-N-CH2- (morpholine) 3.5 - 3.8 m

Protons on the

morpholine ring

adjacent to oxygen.

-N-CH2- (morpholine) 2.6 - 2.9 m

Protons on the

morpholine ring

adjacent to nitrogen.

N-CH3 2.3 - 2.5 s

Methyl group attached

to the nitrogen in the

piperidine ring.

Aliphatic Protons 1.5 - 3.2 m
Various protons of the

fused ring system.

-OH Variable br s

Hydroxyl proton,

chemical shift is

concentration and

solvent dependent.

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts
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Carbon Environment
Predicted Chemical Shift

(ppm)
Notes

Aromatic C 110 - 150 Carbons of the benzene ring.

Vinylic C 120 - 140
Carbons of the C=C double

bond.

-O-CH2- 65 - 75

Carbons of the ethoxy chain

and morpholine ring adjacent

to oxygen.

-N-CH2- 50 - 60
Carbons of the morpholine ring

adjacent to nitrogen.

N-CH3 ~45
Methyl carbon attached to

nitrogen.

Aliphatic C 20 - 60
Various carbons of the fused

ring system.

Infrared (IR) Spectroscopy
The FT-IR spectrum of pholcodine monohydrate shows characteristic absorption bands

corresponding to its various functional groups. A study has shown that the FT-IR spectra of

commercial and recrystallized pholcodine monohydrate are virtually identical.[4]

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3400 (broad) O-H (alcohol and water) Stretching

~3050 C-H (aromatic) Stretching

~2950-2850 C-H (aliphatic) Stretching

~1600, ~1500 C=C (aromatic) Stretching

~1250 C-O (ether) Asymmetric Stretching

~1120 C-O (alcohol) Stretching

~1100 C-N (amine) Stretching
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Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. The

following are generalized yet detailed methodologies for obtaining the spectroscopic data

presented above.

Mass Spectrometry (LC-MS) Protocol
Sample Preparation: Prepare a dilute solution of pholcodine monohydrate in a suitable

solvent mixture, such as methanol:water.

Chromatographic Separation (LC):

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

formate) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Typically 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometric Detection (MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: Typically 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Gas: Nitrogen, with a flow rate appropriate for the instrument.

Mass Range: Scan from m/z 50 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of pholcodine monohydrate in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

¹H NMR Acquisition:

Spectrometer Frequency: 400 MHz or higher for better resolution.

Pulse Program: A standard single-pulse experiment (zg30 or similar).

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range covering approximately -1 to 10 ppm.

¹³C NMR Acquisition:

Spectrometer Frequency: 100 MHz or higher.

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more scans may be needed due to the low natural abundance

of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range covering approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of pholcodine monohydrate with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

uniform powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR Method):
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Place a small amount of the solid sample directly onto the crystal of the Attenuated Total

Reflectance (ATR) accessory.

Apply pressure to ensure good contact between the sample and the crystal.

Spectral Acquisition:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Collect a background spectrum of the empty sample compartment (or clean ATR crystal)

before running the sample spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

pharmaceutical compound like pholcodine monohydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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